molecular formula C7H5BrN2O B3180964 4-bromo-1H-indazol-5-ol CAS No. 478838-52-7

4-bromo-1H-indazol-5-ol

Cat. No.: B3180964
CAS No.: 478838-52-7
M. Wt: 213.03 g/mol
InChI Key: NKQAGTMAIUMWOY-UHFFFAOYSA-N
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Description

4-Bromo-1H-indazol-5-ol (CAS RN: 478838-52-7) is a brominated indazole derivative of significant interest in medicinal chemistry and drug discovery. The compound serves as a versatile and valuable synthetic intermediate for the construction of more complex molecules. Its molecular formula is C7H5BrN2O with a molecular weight of 213.03 g/mol . The indazole scaffold is a privileged structure in pharmacology, known for its broad spectrum of biological activities. Research into indazole-based compounds has led to developments in areas such as anticancer agents, selective inhibitors of nitric oxide synthase (NOS), anti-inflammatory drugs, and antimicrobials . As a functionalized indazole, this compound provides a critical bromo handle for further cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) and a hydroxy group for additional derivatization, allowing researchers to efficiently build libraries of compounds for structure-activity relationship (SAR) studies . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. It should be handled by qualified professionals only. Please refer to the Safety Data Sheet (SDS) for safe handling and storage instructions, which recommend storage under an inert atmosphere at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1H-indazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-7-4-3-9-10-5(4)1-2-6(7)11/h1-3,11H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQAGTMAIUMWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NN=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478838-52-7
Record name 4-bromo-1H-indazol-5-ol
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Synthetic Methodologies for 4 Bromo 1h Indazol 5 Ol and Analogs

Established Strategies for Indazole Ring System Construction

The formation of the indazole core is a critical first step in the synthesis of 4-bromo-1H-indazol-5-ol. Several classical and contemporary methods have been developed for this purpose, each with its own advantages and limitations.

[3+2] Cycloaddition Processes in Indazole Synthesis

The [3+2] cycloaddition reaction represents a powerful and convergent approach for the construction of the pyrazole (B372694) ring of the indazole system. These reactions typically involve the reaction of a 1,3-dipole with a suitable dipolarophile.

One prominent example is the reaction of diazo compounds with arynes. Arynes, highly reactive intermediates, can be generated in situ from precursors like o-(trimethylsilyl)aryl triflates in the presence of a fluoride (B91410) source such as cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF). The subsequent [3+2] cycloaddition with a diazo compound, which can also be generated in situ from N-tosylhydrazones, affords the indazole ring. researchgate.net This method offers a direct route to a wide array of substituted indazoles under mild conditions. beilstein-journals.org A notable feature of this approach is that the reaction of dicarbonyl-containing diazo compounds can lead to 1-acyl or 1-alkoxycarbonyl indazoles through a carbonyl migration. beilstein-journals.org

Another elegant [3+2] cycloaddition strategy involves the use of sydnones as cyclic 1,3-dipoles reacting with arynes. This reaction proceeds rapidly under mild conditions to produce 2H-indazoles in good to excellent yields. acs.org The initial cycloaddition is typically followed by a retro-[4+2] extrusion of carbon dioxide to yield the aromatic 2H-indazole core. acs.org This methodology has been shown to be versatile, allowing for the synthesis of a library of structurally diverse indazoles, especially when combined with subsequent palladium-catalyzed coupling reactions on halogenated products.

Dipole SourceDipolarophileKey FeaturesReference(s)
Diazo compounds (from N-tosylhydrazones)Arynes (from o-(trimethylsilyl)aryl triflates)In situ generation of reactive species; mild conditions; access to N-unsubstituted and N-acylated indazoles. researchgate.netbeilstein-journals.org
SydnonesArynesRapid and efficient; high yields; selective for 2H-indazoles; versatile for diversification. acs.org

Diazotization and Subsequent Cyclization Protocols

Classical methods for indazole synthesis often rely on the diazotization of appropriately substituted anilines, followed by an intramolecular cyclization. These protocols remain relevant due to the ready availability of starting materials.

A common strategy involves the diazotization of o-toluidine (B26562) derivatives. mdpi.comresearchgate.net For instance, 2-methylanilines can be diazotized and the resulting diazonium salts cyclized to form 1H-indazoles. sci-hub.se Similarly, diazotization of o-alkynylanilines provides a route to 3-substituted 1H-indazoles. mdpi.com Another variation employs the diazotization of anthranilic acid, followed by reductive cyclization to yield the indazole ring. mdpi.com

More recent developments have focused on metal-free approaches. For example, tert-butyl nitrite (B80452) (TBN) can mediate the diazotization of 2-(indolin-3-ylidenemethyl)aniline derivatives, which then undergo a cascade of isomerization and intramolecular C-N bond formation to yield indazole-indole hybrids. researchgate.net This strategy highlights the potential for tandem reactions initiated by diazotization. Furthermore, a novel approach involves the reaction between diazonium salts and diazo compounds, proceeding through a diazenium (B1233697) intermediate that cyclizes to form indazoles in excellent yields under catalyst-free conditions. sci-hub.seontosight.ai

Starting MaterialReagentsKey FeaturesReference(s)
o-ToluidinesNaNO₂, Acetic AcidClassical, readily available starting materials. mdpi.comresearchgate.net
o-AlkynylanilinesDiazotizing agentsAccess to 3-substituted indazoles. mdpi.com
2-(Indolin-3-ylidenemethyl)anilinestert-Butyl Nitrite (TBN)Metal-free, cascade reaction, synthesis of hybrid structures. researchgate.net
Diazonium salts and diazo compoundsNone (catalyst-free)Metal-free, high efficiency, proceeds via a diazenium intermediate. sci-hub.seontosight.ai

Intramolecular N-N Bond Forming Oxidative Cyclization Pathways

The formation of the N-N bond through an intramolecular cyclization represents a key strategy for indazole synthesis. Oxidative conditions are often employed to facilitate this transformation.

One such method involves the oxidative cyclization of 2-aminomethyl-phenylamines. This approach can selectively provide access to all three tautomeric forms of indazoles (1H, 2H, and 3H). google.comresearchgate.net The reaction can be promoted by reagents like ammonium (B1175870) molybdate (B1676688) and hydrogen peroxide, offering a valuable and broadly applicable route to diverse indazole structures. researchgate.net This method complements the more traditional reductive N-N bond forming strategies.

Another notable example is the PIFA (phenyliodine bis(trifluoroacetate))-mediated oxidative cyclization of N,N'-disubstituted indazolone precursors derived from methyl anthranilates. This reaction proceeds through the formation of an N-acylnitrenium intermediate, which is then trapped intramolecularly by an amine moiety under mild conditions to form the N-N bond. acs.org

Starting MaterialOxidant/MediatorKey FeaturesReference(s)
2-Aminomethyl-phenylamines(NH₄)₂MoO₄ / H₂O₂Access to all three indazole tautomers; broad applicability. google.comresearchgate.net
N,N'-disubstituted anthranilamide derivativesPIFAMild conditions; proceeds via an N-acylnitrenium intermediate. acs.org

Metal-Free Synthetic Approaches to Indazole Derivatives

The development of metal-free synthetic methods is a significant goal in modern organic chemistry due to considerations of cost, toxicity, and environmental impact. Several metal-free strategies for indazole synthesis have been successfully developed.

A one-pot, metal-free protocol has been reported for the synthesis of indazoles from readily available 2-aminophenones and hydroxylamine (B1172632) derivatives. guidechem.comresearchgate.netnih.gov This reaction is operationally simple, mild, and tolerant of air and moisture, providing a broad range of indazoles in good to excellent yields. researchgate.netnih.gov The reaction is believed to proceed through the deprotection of the hydroxylamine derivative, condensation with the 2-aminophenone, and subsequent intramolecular electrophilic amination. researchgate.net

Another metal-free approach involves the direct C-3 alkoxycarbonylation of 2H-indazoles using alkylcarbazates under oxidative conditions at room temperature. mdpi.com This method provides facile access to C-3-carboxylic ester-derived 2H-indazoles with wide functional group tolerance. mdpi.com

Regioselective Functionalization for Bromination and Hydroxylation at the Indazole Core

Once the indazole scaffold is constructed, the next crucial step is the regioselective introduction of the bromine and hydroxyl groups to obtain this compound.

Strategic Approaches for Selective Bromination on Indazole Scaffolds

The direct bromination of the indazole ring can lead to a mixture of products, making regioselective control a significant challenge. The position of bromination is highly dependent on the reaction conditions and the substituents already present on the indazole core.

A direct and efficient method for the regioselective C7-bromination of 4-substituted 1H-indazoles has been achieved using N-bromosuccinimide (NBS). thieme-connect.denih.gov This reaction has been shown to be effective for indazoles bearing sulfonamide or benzamide (B126) groups at the C4 position. thieme-connect.de The presence of electron-donating groups on the C4-substituent can favor the formation of the C7-monobrominated product. thieme-connect.de

For 2H-indazoles, an unprecedented metal-free regioselective halogenation has been reported. researchgate.net By fine-tuning the reaction conditions with reagents like NBS, highly selective synthesis of mono-halogenated products, as well as poly-halogenated derivatives, can be achieved. researchgate.net

A patent describes the synthesis of 5-bromo-4-fluoro-1H-indazole starting from 3-fluoro-2-methylaniline. google.com The process involves a bromination step using NBS in acetonitrile (B52724) at low temperatures. google.com This indicates that direct bromination of a substituted aniline (B41778) precursor prior to indazole ring formation is a viable strategy for controlling the position of the bromine atom.

Another patent details a method for preparing 4-bromo-5-methyl-1H-indazole, which involves the lithiation of a precursor followed by reaction with a formylating agent, and subsequent cyclization. google.com This suggests that directed ortho-metalation strategies could also be employed for the regioselective introduction of substituents on the indazole ring system.

Substrate TypeBrominating AgentPosition of BrominationKey FeaturesReference(s)
4-Substituted 1H-IndazolesN-Bromosuccinimide (NBS)C7Efficient for substrates with C4-amido/sulfonamido groups. thieme-connect.denih.gov
2H-IndazolesN-Bromosuccinimide (NBS)C3 and/or C7Metal-free, tunable for mono- or poly-halogenation. researchgate.net
3-Fluoro-2-methylanilineN-Bromosuccinimide (NBS)- (Bromination prior to cyclization)Regiocontrol achieved on the aniline precursor. google.com

Strategic Approaches for Selective Hydroxylation at the Indazole Core

The direct regioselective hydroxylation of a pre-formed 4-bromo-1H-indazole at the C5 position is not a well-documented transformation. Therefore, indirect methods or strategies involving the construction of the hydroxylated indazole ring are more likely to be successful.

One potential and powerful strategy is the aza-Nenitzescu reaction . A modified version of this reaction has been successfully employed for the synthesis of N-aryl-5-hydroxy-1H-indazoles through the palladium-catalyzed reaction of hydrazones with p-benzoquinone. researchgate.netresearchgate.net This approach directly constructs the 5-hydroxyindazole core and could potentially be adapted for the synthesis of 4-bromo-5-hydroxy-1H-indazole by using appropriately substituted starting materials.

Another plausible route involves the demethylation of a 5-methoxy-1H-indazole derivative . The synthesis of 4-bromo-5-methoxy-1H-indazole has been reported, and this compound is commercially available. chemscene.comcalpaclab.com The methoxy (B1213986) group can serve as a protected form of the hydroxyl group. Cleavage of the methyl ether, for instance using boron tribromide (BBr₃), is a standard transformation in organic synthesis and would unveil the desired 5-hydroxyl group.

A third, more classical but potentially viable approach, would be the synthesis of 5-amino-4-bromo-1H-indazole followed by diazotization and hydrolysis . This multi-step sequence would first require the synthesis of a 5-nitro-4-bromo-1H-indazole derivative. The nitro group could then be reduced to an amino group. Subsequent diazotization of the 5-amino group with a reagent like sodium nitrite in an acidic medium would generate a diazonium salt. Heating this diazonium salt in aqueous acid would then lead to the formation of the 5-hydroxy-1H-indazole. While this is a well-established transformation for anilines, its application to a 5-amino-4-bromo-1H-indazole would need to be experimentally validated.

StrategyKey TransformationPotential Starting MaterialsKey FeaturesReference(s)
Aza-Nenitzescu Reaction[3+2] AnnulationSubstituted hydrazone and a suitable quinoneDirect construction of the 5-hydroxyindazole core. researchgate.netresearchgate.net
DemethylationEther cleavage4-Bromo-5-methoxy-1H-indazoleUtilizes a commercially available precursor. chemscene.comcalpaclab.com
Diazotization of AminoindazoleSandmeyer-type reaction5-Amino-4-bromo-1H-indazole (from the corresponding nitro compound)Classical, multi-step approach.General knowledge

Methodologies for the Directed Introduction of Hydroxyl Functionality onto the Indazole Nucleus

The regioselective introduction of a hydroxyl group onto an existing indazole core is a key strategy for the synthesis of hydroxylated indazole derivatives. Various methods have been developed to achieve this transformation, often relying on the directing effects of other substituents or the inherent reactivity of the indazole ring system.

One prominent approach involves the palladium-catalyzed hydroxylation of haloindazoles. Research has demonstrated that a catalyst system comprising a palladacycle precatalyst and a biarylphosphine ligand, such as tBuBrettPhos, can effectively promote the cross-coupling of potassium or cesium hydroxide (B78521) with heteroaryl halides. acs.org This method has been successfully applied to the hydroxylation of 3-chloroindazole, yielding 3-hydroxyindazole in a clean reaction. acs.org The scope of this palladium-catalyzed reaction is broad, accommodating a variety of aryl and heteroaryl halides and affording the corresponding phenols and hydroxylated heteroarenes in high to excellent yields. acs.org

Another powerful strategy for directed hydroxylation is the use of boron-mediated C–H functionalization. This transition-metal-free method utilizes boron species to achieve chelation-assisted C–H hydroxylation. unibo.it This technique has proven effective for the ortho-hydroxylation of (hetero)arenes bearing amide directing groups under mild conditions and with broad functional group compatibility. unibo.it Specifically for indole (B1671886) derivatives, which share structural similarities with indazoles, this methodology has been used to achieve C4 and C7 hydroxylation with high regioselectivity. unibo.it For instance, N-pivaloyl indoles react with boron tribromide to yield C4-hydroxylated products. unibo.it This approach highlights the potential for similar regioselective hydroxylation on the indazole nucleus.

The following table summarizes key aspects of these directed hydroxylation methods:

Method Catalyst/Reagent Key Features Example Substrate Reference
Palladium-Catalyzed HydroxylationPalladacycle precatalyst / tBuBrettPhosHigh to excellent yields for a variety of (hetero)aryl halides.3-chloroindazole acs.org
Boron-Mediated C–H HydroxylationBoron Tribromide (BBr3)Transition-metal-free, chelation-assisted, mild conditions.N-pivaloyl indoles unibo.it

Multistep Synthetic Sequences for the Preparation of this compound

The synthesis of specifically substituted indazoles like this compound often necessitates multistep reaction sequences starting from readily available precursors. These routes are designed to introduce the required bromo and hydroxyl functionalities at the desired positions on the indazole core.

One patented method for a related compound, 5-bromo-4-fluoro-1H-indazole, starts from 3-fluoro-2-methylaniline. google.com This three-step synthesis involves:

Bromination: The starting aniline is treated with N-bromosuccinimide (NBS) in acetonitrile to introduce the bromine atom. google.com

Ring Closure: The resulting 4-bromo-3-fluoro-2-methylaniline (B2806307) undergoes a ring-closure reaction. google.com

Deprotection: A final deprotection step yields the target 5-bromo-4-fluoro-1H-indazole. google.com

This sequence demonstrates a common strategy of building the indazole ring from a substituted aniline precursor. A similar approach could be envisioned for this compound, likely starting from a correspondingly substituted aniline.

Another relevant synthetic route is the preparation of 4-bromo-5-methyl-1H-indazole. A disclosed method begins with a compound that is first reacted with lithium diisopropylamide (LDA) and then with dimethylformamide. google.com The subsequent reaction with methoxylamine hydrochloride and potassium carbonate, followed by ring closure with hydrazine (B178648) hydrate (B1144303), yields the final product. google.com This highlights a different approach to constructing the indazole ring system.

A general strategy for synthesizing indazol-3-ol derivatives involves the cyclization of appropriately substituted precursors. For instance, 5-bromo-1H-indazol-3-ol can be synthesized by reacting 1H-indazol-3-ol with bromine. ontosight.ai Similarly, the cyclization of 2,4-dibromo-3-hydroxybenzonitrile with hydrazine hydrate in methanol (B129727) yields 5,7-dibromo-1H-indazol-3-ol. These examples suggest that a plausible route to this compound could involve the cyclization of a precursor already containing the bromo and a protected hydroxyl or methoxy group.

The synthesis of 6-bromo-4-nitro-2,3-dihydro-1H-inden-5-ol involves bromination, nitration, and hydroxylation steps on an indene (B144670) scaffold, which indicates the types of transformations that could be adapted for the synthesis of polysubstituted indazoles. evitachem.com

Advanced Synthetic Techniques Applicable to Indazole Chemistry

To overcome the limitations of traditional batch synthesis, such as long reaction times and harsh conditions, advanced techniques like microwave-assisted synthesis and continuous flow methodologies are increasingly being applied to indazole chemistry.

Microwave-Assisted Synthesis in Expedited Indazole Functionalization

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages in terms of reduced reaction times, increased yields, and often milder reaction conditions. ajrconline.orgrasayanjournal.co.in This technique has been successfully employed for the functionalization of indazoles and the synthesis of indazole derivatives. rasayanjournal.co.injchr.org

Microwave-assisted synthesis can dramatically accelerate reactions that are sluggish under conventional heating. For example, the synthesis of N-alkynylated indazoles via Cu-catalyzed cross-coupling saw a reduction in reaction time from 24 hours to just 30 minutes with improved yields when conducted under microwave irradiation. rasayanjournal.co.in

Several studies have reported the microwave-assisted synthesis of various indazole derivatives. One-pot, two-step cyclizations of hydrazone hydrates are efficiently promoted by microwave heating, leading to good to excellent yields of indazoles. ajrconline.orgajrconline.org The synthesis of 1-H indazole and its derivatives from ortho-halobenzaldehydes and hydrazine hydrate has also been achieved using microwave irradiation in water, providing a fast and efficient process. jchr.orgjchr.org

The benefits of microwave-assisted synthesis in indazole chemistry are summarized below:

Advantage Description Reference
Reduced Reaction Time Reactions are often completed in minutes instead of hours. rasayanjournal.co.in rasayanjournal.co.in
Improved Yields Higher conversions and fewer side products lead to better yields. ajrconline.orgajrconline.org ajrconline.orgajrconline.org
Greener Chemistry Often allows for the use of less hazardous solvents and reduces energy consumption. ajrconline.org ajrconline.org
Enhanced Efficiency Enables rapid optimization of reaction conditions and library synthesis. rasayanjournal.co.in rasayanjournal.co.in

Continuous Flow Methodologies for Indazole Synthesis

Continuous flow chemistry offers a safe, scalable, and highly controlled environment for chemical reactions. researchgate.net This technology is particularly advantageous for reactions that are exothermic, involve hazardous reagents, or require precise control over reaction parameters. vapourtec.comclockss.org

The synthesis of 1H-indazoles via the reaction of o-fluorobenzaldehydes with tert-butyl carbazate (B1233558) has been successfully translated from batch to a continuous-flow process. clockss.org This approach allows for operation at high temperatures in a controlled manner, leading to improved efficiency and safety. clockss.org The optimization of reaction conditions, such as temperature, residence time, and reagent stoichiometry, can be rapidly achieved using design of experiment methodologies like the Box-Behnken design. clockss.org

Flow chemistry has also been utilized for the synthesis of 2H-indazoles via the thermal Cadogan reaction. vapourtec.com Compared to batch processing, the flow protocol provides a contained system where the boiling of reagents can be suppressed using a back-pressure regulator, leading to faster reaction kinetics and enabling straightforward scale-up. vapourtec.com Furthermore, subsequent functionalization steps can also be performed in flow, demonstrating the versatility of this technology for multi-step syntheses. vapourtec.com

A general and versatile route for the one-step synthesis of a range of substituted indazoles, including 3-amino and 3-hydroxy analogs, has been developed using a flow reactor. acs.org This highlights the potential of flow chemistry to rapidly access diverse indazole derivatives.

Key advantages of employing continuous flow for indazole synthesis include:

Enhanced Safety: Better control over reaction exotherms and containment of hazardous materials. clockss.org

Improved Reproducibility and Scalability: Precise control over reaction parameters ensures consistent product quality and facilitates scaling up production. vapourtec.comacs.org

Access to Novel Reaction Space: Enables the use of high temperatures and pressures that are difficult to achieve in batch reactors. researchgate.netclockss.org

Increased Efficiency: Faster heat and mass transfer lead to shorter reaction times and higher throughput. vapourtec.com

Reactivity and Derivatization Strategies for 4 Bromo 1h Indazol 5 Ol

Chemical Transformations of the Bromine Substituent at C-4

The bromine atom at the C-4 position of the indazole ring is amenable to several types of chemical reactions, including metal-catalyzed cross-coupling, nucleophilic displacement, and reductive elimination. These transformations allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, as well as the removal of the bromine atom.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new C-C bonds and are widely used in the functionalization of halo-indazoles. ambeed.comresearchgate.net The Suzuki-Miyaura and Stille couplings are prominent examples of such transformations.

The Suzuki-Miyaura coupling involves the reaction of the bromo-indazole with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. fishersci.co.ukresearchgate.net While specific studies on 4-bromo-1H-indazol-5-ol are not extensively documented, the reactivity of other bromo-indazole isomers provides insight into the expected reaction conditions. For instance, the Suzuki-Miyaura coupling of 3-bromo- (B131339) and 4-bromo-indazoles with various boronic acids has been successfully demonstrated. researchgate.netnih.gov These reactions often employ catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with ligands such as XPhos, and bases like K₃PO₄ or Cs₂CO₃ in solvents like dioxane/water mixtures. nih.govnih.gov The reaction conditions for the Suzuki-Miyaura coupling of various bromo-indazoles are summarized in the table below.

Aryl HalideCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)
3-ChloroindazolePhenylboronic acidSPhos/XPhosK₃PO₄Dioxane/H₂O100High
4-BromoimidazolePhenylboronic acidNot specifiedNot specifiedNot specifiedNot specified31
3- and 4-BromopyrazoleArylboronic acidsPd(OAc)₂/XPhosK₃PO₄Dioxane/H₂ONot specified61-86

The Stille coupling offers an alternative method for C-C bond formation, utilizing organotin reagents. researchgate.net This reaction is known for its tolerance of a wide range of functional groups. researchgate.net Although less common than the Suzuki coupling due to the toxicity of tin compounds, it remains a valuable synthetic tool. researchgate.net The general principle involves the reaction of the aryl halide with an organostannane in the presence of a palladium catalyst. researchgate.net

Nucleophilic Displacement Reactions

The bromine atom at the C-4 position can be susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when the indazole ring is activated by electron-withdrawing groups. ambeed.com Common nucleophiles that can displace the bromine include amines, thiols, and alkoxides. ambeed.comambeed.com For example, in related bromo-hydroxy-heterocyclic systems like 6-bromo-1H-indol-4-ol, the bromine atom can be displaced by nucleophiles such as sodium methoxide (B1231860) or ammonia (B1221849) under specific conditions. ambeed.com This suggests that similar transformations may be possible for this compound, allowing for the introduction of various functional groups at the C-4 position.

Reductive Elimination of the Bromine Atom

The bromine atom at C-4 can be removed through reductive dehalogenation, yielding the corresponding 1H-indazol-5-ol. This transformation is typically achieved through catalytic hydrogenation. organic-chemistry.org This method often employs a palladium-on-carbon (Pd/C) catalyst in the presence of a hydrogen source, such as hydrogen gas. organic-chemistry.org Reductive dehalogenation can be highly selective, leaving other functional groups, such as nitro or cyano groups, intact. organic-chemistry.org Iron-based bimetallic systems, like Cu/Fe and Pd/Fe, have also been shown to be effective for the reductive dehalogenation of brominated organic compounds in aqueous solutions. rsc.org

Reactivity of the Hydroxyl Group at C-5

The hydroxyl group at the C-5 position of this compound is a key functional group that can undergo various transformations, including the formation of ethers and esters, as well as oxidation reactions.

Formation of Ethers and Esters

The hydroxyl group can be readily converted into an ether through O-alkylation . This reaction is typically carried out by treating the indazolol with an alkylating agent, such as an alkyl halide, in the presence of a base. nih.govchemspider.com For instance, the hydroxyl group of related hydroxyindazoles can be alkylated using various bromoacetic acid derivatives in the presence of a base. researchgate.net

Similarly, O-acylation of the hydroxyl group leads to the formation of esters. This can be achieved by reacting the indazolol with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base or an acylation catalyst. ambeed.com

Oxidation Reactions

The hydroxyl group at the C-5 position can be oxidized to a carbonyl group, which would lead to the formation of a quinone-like structure. ambeed.comevitachem.com Common oxidizing agents used for the oxidation of hydroxyl groups on aromatic rings include potassium permanganate (B83412) and chromium trioxide. ambeed.com For example, the hydroxyl group of 3,6-diiodo-4-hydroxyindazole (B3295243) can be oxidized to a carbonyl compound using strong oxidizing agents. evitachem.com The resulting quinone system can then serve as a versatile intermediate for further synthetic modifications.

Reactivity at the Indazole Nitrogen Atoms (N-1 and N-2)

The presence of two nitrogen atoms in the pyrazole (B372694) ring of the indazole scaffold allows for derivatization, most commonly through alkylation, arylation, and acylation reactions. The regioselectivity of these reactions is a critical aspect, often influenced by the reaction conditions and the electronic and steric nature of the substituents on the indazole core.

Regioselective N-Alkylation and N-Arylation Pathways

The alkylation of N-unsubstituted indazoles typically yields a mixture of N-1 and N-2 isomers. nih.gov The ratio of these products is dependent on several factors, including the choice of base, solvent, and the nature of the alkylating agent. nih.govd-nb.infobeilstein-journals.org In general, the N-1 substituted indazole is the thermodynamically more stable isomer, while the N-2 substituted product is often formed under kinetic control. nih.govd-nb.info

For this compound, the electronic effects of the bromo and hydroxyl groups on the benzene (B151609) ring can influence the acidity of the N-H proton and the nucleophilicity of the respective nitrogen atoms. The hydroxyl group, being electron-donating, and the bromo group, being electron-withdrawing, will modulate the electron density within the heterocyclic ring.

Studies on substituted indazoles have shown that the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often favors the formation of the N-1 alkylated product. nih.govbeilstein-journals.orgresearchgate.netnih.gov Conversely, conditions such as Mitsunobu reactions have been shown to favor N-2 alkylation. nih.govbeilstein-journals.org The steric hindrance around the N-1 position can also play a role; however, in this compound, neither nitrogen atom is exceptionally hindered.

N-arylation of indazoles can be achieved through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation reactions. researchgate.netnih.govrsc.org These reactions typically employ copper or palladium catalysts to form the C-N bond between the indazole nitrogen and an aryl halide. The regioselectivity between N-1 and N-2 arylation can also be controlled by the choice of catalyst system and reaction conditions. For instance, copper-catalyzed N-arylation has been reported to show good selectivity for the N-1 position. researchgate.net

Table 1: General Conditions for Regioselective N-Alkylation of Indazoles

Desired ProductTypical ConditionsKey Factors Influencing Selectivity
N-1 AlkylationNaH in THF, alkyl halideThermodynamic control, formation of the more stable isomer. nih.govd-nb.info
N-2 AlkylationMitsunobu reaction (DEAD, PPh3, alcohol)Kinetic control, often favors the less sterically hindered nitrogen. nih.govbeilstein-journals.org
N-1 ArylationCuI, ligand (e.g., trans-1,2-cyclohexanediamine)Catalyst and ligand system. researchgate.net
N-2 ArylationPalladium catalysts with specific ligandsThe nature of the palladium precursor and the ligand used.

N-Acylation Reactions

The N-acylation of indazoles is another important transformation. Generally, N-acylation is regioselective for the N-1 position, leading to the thermodynamically more stable N-1 acylindazole. nih.govd-nb.infobeilstein-journals.org This is often attributed to the possible isomerization of any initially formed N-2 acylindazole to the more stable N-1 isomer. nih.govd-nb.infobeilstein-journals.org

Various methods can be employed for the N-acylation of indazoles. These include the use of acyl chlorides or anhydrides in the presence of a base. More recently, direct acylation using carboxylic acids has been developed, employing activating agents such as di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalyst like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO). researchgate.netresearchgate.net Electrochemical methods have also been reported for the selective N-1 acylation of indazoles. organic-chemistry.org

For this compound, the hydroxyl group at the 5-position is also a potential site for acylation. Therefore, selective N-acylation may require protection of the hydroxyl group, or the use of reaction conditions that favor reaction at the nitrogen atom.

Reactivity at Other Carbon Positions of the Indazole Core

Beyond the nitrogen atoms, the carbon atoms of the indazole ring system are also amenable to functionalization, offering further opportunities for structural diversification.

C-H Functionalization Strategies, Particularly at C-3

The C-3 position of the indazole ring is a key site for functionalization. However, direct C-3 functionalization can be challenging due to the relative lack of nucleophilicity at this position. nih.gov Despite this, several methods for C-H functionalization at C-3 have been developed, including halogenation, arylation, and acylation. chim.it

One strategy to achieve C-3 functionalization is through an "umpolung" approach, where the indazole is made to act as an electrophile. nih.govmit.edu This can be achieved by using N-(benzoyloxy)indazoles, which can then react with nucleophiles at the C-3 position. nih.govmit.edu Transition metal-catalyzed C-H activation is another powerful tool for the direct functionalization of the C-3 position. acs.orgrsc.orgsigmaaldrich.cnnih.govsemanticscholar.orgsigmaaldrich.com

In the case of this compound, the electronic nature of the substituents on the benzene ring will influence the reactivity of the C-3 position. The electron-donating hydroxyl group and the electron-withdrawing bromo group will have a combined effect on the electron density of the pyrazole ring, which could modulate the feasibility of C-3 functionalization.

Electrophilic Aromatic Substitution on the Benzene Moiety

The benzene ring of the indazole core can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. msu.edu The regioselectivity of these reactions is dictated by the directing effects of the existing substituents. In this compound, there are two substituents on the benzene ring: a bromo group at C-4 and a hydroxyl group at C-5.

The hydroxyl group is a strongly activating, ortho-, para-director. libretexts.orgsavemyexams.com The bromo group is a deactivating, yet also ortho-, para-director. libretexts.org The positions ortho to the hydroxyl group at C-5 are C-4 (already substituted) and C-6. The position para to the hydroxyl group is C-7. The positions ortho to the bromo group at C-4 are C-3 (part of the pyrazole ring and generally not susceptible to electrophilic aromatic substitution) and C-5 (already substituted). The position para to the bromo group is C-7.

Therefore, both the hydroxyl and bromo groups direct incoming electrophiles to the C-7 position. The hydroxyl group also directs to the C-6 position. Given that the hydroxyl group is a much stronger activating group than the deactivating bromo group, electrophilic substitution is expected to be directed primarily to the positions activated by the hydroxyl group. Thus, substitution at C-6 and C-7 is the most likely outcome, with the exact ratio depending on the specific electrophile and reaction conditions. The strong activating nature of the hydroxyl group would likely overcome the deactivating effect of the bromo substituent, making the ring susceptible to further substitution.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

PositionInfluence of -OH (at C-5)Influence of -Br (at C-4)Overall Predicted Reactivity
C-6Ortho, ActivatingMetaFavorable
C-7Para, ActivatingParaHighly Favorable

Spectroscopic and Advanced Computational Characterization of 4 Bromo 1h Indazol 5 Ol and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures in solution. For 4-bromo-1H-indazol-5-ol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its proton and carbon framework, as well as the spatial relationships between atoms.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each of the non-exchangeable protons in the molecule. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the bromine atom and the electron-donating character of the hydroxyl group. The proton on the nitrogen atom (N-H) will typically appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

A related compound, 4-bromo-5-methyl-1H-indazole, shows signals for its aromatic protons at δ 7.36–7.34 (d, J = 8Hz, 1H, H-7) and 7.26–7.24 (d, J = 8Hz, 1H, H-6), with the H-3 proton appearing at δ 8.07 (s, 1H). google.com For this compound, the hydroxyl group at the 5-position would further influence the chemical shifts of the neighboring protons. The proton of the hydroxyl group itself would be observable, though its position would be variable.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3 8.0 - 8.2 s -
H-6 7.1 - 7.3 d 8.0 - 9.0
H-7 7.3 - 7.5 d 8.0 - 9.0
N-H 12.0 - 13.0 br s -

Note: These are predicted values and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The positions of these signals are indicative of the electronic environment of each carbon. The carbon atom attached to the bromine (C-4) is expected to be significantly shielded, while the carbon bearing the hydroxyl group (C-5) will be deshielded. For substituted indazoles, ¹³C NMR spectroscopy is a particularly effective method for structural assignment. nih.govresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-3 130 - 135
C-3a 120 - 125
C-4 95 - 100
C-5 150 - 155
C-6 115 - 120
C-7 110 - 115

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-dimensional NMR techniques are crucial for confirming the connectivity and spatial arrangement of atoms, which is particularly important for differentiating between regioisomers.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space. For this compound, a NOESY experiment could show correlations between the N-H proton and the H-7 proton, helping to confirm the 1H-indazole tautomer.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₅BrN₂O), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its molecular formula. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 peak pattern, with nearly equal intensities, which is a clear diagnostic for the presence of a single bromine atom in the molecule.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. A characteristic C-Br stretching frequency would be expected in the lower frequency region of the spectrum. The characterization of substituted indazoles is often supported by IR spectroscopy. nih.govresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are typically strong in the Raman spectrum. Surface-enhanced Raman spectroscopy (SERS) studies on 1H-indazole have shown that the molecule interacts with metal surfaces via the nitrogen atoms and the π-system of the ring. nih.gov Similar interactions would be expected for this compound.

Table 3: Predicted Vibrational Frequencies for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Spectroscopy
O-H Stretch 3200 - 3600 (broad) IR
N-H Stretch 3200 - 3500 (broad) IR
Aromatic C-H Stretch 3000 - 3100 IR, Raman
C=C / C=N Stretch 1400 - 1600 IR, Raman
C-O Stretch 1200 - 1300 IR

Electronic Spectroscopy (UV-Vis) and Analysis of Solvent Effects

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic system.

The position and intensity of these absorption bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism. researchgate.net In polar solvents, hydrogen bonding interactions with the hydroxyl and indazole N-H groups can lead to shifts in the absorption maxima. A shift to a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift) can provide insights into the nature of the electronic transition and the difference in dipole moment between the ground and excited states. biointerfaceresearch.comnih.gov For instance, a red shift in polar protic solvents would suggest that the excited state is more polar than the ground state.

Quantum Chemical and Molecular Modeling Investigations

Quantum chemical and molecular modeling investigations provide profound insights into the structural, electronic, and reactive properties of this compound and its analogs. These computational approaches are instrumental in elucidating various molecular characteristics that are often challenging to determine experimentally.

Density Functional Theory (DFT) Calculations for Geometrical Optimizations and Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for the accurate prediction of molecular geometries and electronic properties of indazole derivatives. While specific DFT studies on this compound are not extensively documented, research on analogous compounds like 4-bromo-1H-indazole provides a strong basis for understanding its behavior.

DFT calculations, often employing methods such as B3LYP with basis sets like 6-31G++(d,p), are utilized to determine the optimized molecular geometry. researchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. The electronic structure of these molecules is further analyzed through the computation of various quantum chemical parameters.

For a series of indazole derivatives, including 4-bromo-1H-indazole, DFT calculations have been performed to evaluate their electronic properties in both gas and aqueous phases. researchgate.net These studies are critical for predicting the reactivity and potential applications of these compounds.

Table 1: Calculated Quantum Chemical Parameters for Indazole Analogs (Gas Phase, B3LYP/6-31G++(d,p))

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
4-fluoro-1H-indazole-6.54-0.685.86
4-chloro-1H-indazole-6.61-0.985.63
4-bromo-1H-indazole-6.65-1.095.56
4-hydroxy-1H-indazole-5.92-0.545.38

This table presents data for analogous compounds to infer the properties of this compound.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgossila.com

The energies of the HOMO and LUMO and their energy gap (ΔE = ELUMO - EHOMO) are fundamental parameters in FMO theory. wikipedia.org A lower HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. wikipedia.org The HOMO energy is associated with the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons.

In studies of indazole derivatives, the HOMO and LUMO energy levels have been calculated to understand their reactive behavior. researchgate.net For instance, in a comparative study of 4-substituted indazoles, the introduction of different functional groups was shown to modulate the HOMO and LUMO energies and, consequently, the reactivity of the indazole core. researchgate.net For 4-bromo-1H-indazole, the HOMO is distributed over the entire molecule, while the LUMO is localized on the benzene (B151609) ring, indicating the likely sites for electrophilic and nucleophilic attack, respectively.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Orbital Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis-like structures). It is particularly useful for analyzing charge transfer and orbital interactions.

NBO analysis investigates the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the stabilization energy (E(2)) associated with these delocalization interactions. A higher E(2) value indicates a more significant interaction and greater charge delocalization.

For heterocyclic compounds similar to this compound, NBO analysis has been employed to understand intramolecular charge transfer (ICT) events. acadpubl.eu These interactions, such as those between lone pair orbitals (n) and antibonding π* orbitals, contribute to the stabilization of the molecular system. acadpubl.eu For example, the interaction between the lone pair of a nitrogen atom and the π* orbitals of the aromatic system can be quantified to understand the electronic communication within the molecule.

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP surface is color-coded to represent different electrostatic potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive electrostatic potential (electron-deficient areas, prone to nucleophilic attack). Green and yellow areas denote regions of intermediate potential. researchgate.net

For indazole derivatives, MEP analysis helps to identify the most reactive sites. researchgate.net In a molecule like this compound, the MEP surface would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atoms of the indazole ring, making them potential sites for electrophilic attack and hydrogen bonding. Conversely, the hydrogen atoms, particularly the one attached to the nitrogen (in the 1H-tautomer) and the hydroxyl group, would exhibit a positive potential.

Computational Studies of Indazole Tautomerism and Isomer Stability

Indazole derivatives can exist in different tautomeric forms, primarily the 1H and 2H tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. Computational studies are crucial for determining the relative stabilities of these tautomers.

Theoretical calculations, including DFT and ab initio methods, have been extensively used to investigate the annular tautomerism of indazoles. nih.govresearchgate.net In most cases, the 1H-tautomer of indazole is found to be more stable than the 2H-tautomer. nih.govnih.gov For instance, calculations for the parent indazole molecule indicate that the 1H-tautomer is more stable by approximately 15 kJ·mol−1. nih.gov The relative stability can be influenced by the nature and position of substituents on the indazole ring. For this compound, it is expected that the 1H-tautomer would also be the more stable form, although the presence of the hydroxyl group could influence the energy difference between the tautomers.

Table 2: Calculated Relative Energies of Indazole Tautomers

MethodBasis SetΔE (E2H - E1H) (kJ·mol−1)
MP26-31G**15
B3LYP6-311++G(d,p)20

This table presents data for the parent indazole to infer the tautomeric preference of this compound.

Computational Mechanistic Elucidation of Synthetic Reactions

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, providing insights into transition states, intermediates, and reaction pathways. For the synthesis of indazole derivatives, computational studies can help in understanding the regioselectivity and reactivity observed experimentally.

For example, the mechanism of the addition of formaldehyde (B43269) to indazoles has been studied computationally. nih.gov These studies have helped to explain why the reaction preferentially occurs at the N1 position. nih.govacs.org Theoretical calculations of the energies of intermediates and transition states can provide a sound basis for the experimental observations. nih.gov

Non Biological Applications and Broader Scientific Context of the 4 Bromo 1h Indazol 5 Ol Framework

The Role of Indazoles as Versatile Building Blocks in Organic Synthesis

Indazole derivatives are recognized as important building blocks in the synthesis of complex organic molecules. nih.gov The 4-bromo-1H-indazol-5-ol framework, in particular, offers multiple reaction sites that can be selectively functionalized, making it a valuable precursor for a diverse range of chemical entities.

The bromine atom at the C4 position is particularly amenable to various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, the bromine atom can readily participate in Suzuki-Miyaura, Heck, Sonogashira, and Stille cross-coupling reactions, allowing for the introduction of aryl, vinyl, and alkynyl substituents at this position. researchgate.net The ability to functionalize the C4 position is crucial for building molecular complexity and synthesizing a variety of substituted indazoles.

The hydroxyl group at the C5 position provides another handle for synthetic transformations. It can be alkylated, acylated, or used as a directing group in certain reactions. The presence of both a bromo and a hydroxyl group on the same indazole ring allows for sequential or orthogonal functionalization strategies, further enhancing its versatility as a building block.

Furthermore, the NH group of the indazole ring can be substituted, although this often leads to a mixture of N1 and N2 isomers depending on the reaction conditions. This reactivity adds another dimension to the synthetic utility of the this compound framework.

A variety of synthetic methods have been developed for the construction of the indazole core itself, including intramolecular cyclizations and cycloaddition reactions. nih.govorganic-chemistry.org These methods provide access to a wide range of substituted indazoles that can be further elaborated.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Indazole Scaffolds

Cross-Coupling ReactionCatalystCoupling PartnerProduct Type
Suzuki-MiyauraPd(PPh₃)₄Arylboronic acid4-Aryl-1H-indazole
HeckPd(OAc)₂Alkene4-Vinyl-1H-indazole
SonogashiraPdCl₂(PPh₃)₂/CuIAlkyne4-Alkynyl-1H-indazole
StillePd(PPh₃)₄Organostannane4-Aryl/Vinyl-1H-indazole

This table illustrates the potential cross-coupling reactions that the bromo-substituent of this compound could undergo, based on the known reactivity of similar bromo-indazole derivatives.

Application in Ligand Design for Organometallic Catalysis

The indazole scaffold has emerged as a valuable platform for the design of ligands in organometallic catalysis. The nitrogen atoms in the pyrazole (B372694) ring of indazole can coordinate to transition metals, and the substituents on the indazole ring can be modified to fine-tune the steric and electronic properties of the resulting metal complexes.

One notable application of indazole derivatives is in the development of N-heterocyclic carbene (NHC) ligands. While not directly involving this compound, the general principle highlights its potential. For example, indazolin-3-ylidenes have been explored as a new class of NHC ligands with unique electronic properties.

More directly relevant is the use of substituted indazoles to create phosphine (B1218219) ligands. A study on an indazole phosphine ligand scaffold demonstrated the facile introduction of a cationic charge through methylation, which significantly impacted the catalytic activity of the resulting gold(I) complex. nih.govacs.org In this context, this compound could serve as a precursor for the synthesis of novel phosphine ligands. The bromine atom could be replaced with a phosphine group via a substitution reaction, and the hydroxyl group could be used to modulate the ligand's properties or to attach it to a solid support.

The presence of the free lone pair on the nitrogen of the indazole ring can also play a direct role in catalysis, potentially acting as a Brønsted base to promote certain reactions. acs.org This highlights the multifunctional nature of the indazole scaffold in a catalytic system.

Table 2: Potential Modifications of this compound for Ligand Synthesis

Modification SiteReagent/ReactionResulting Functional GroupPotential Application
C4-BrLithiation followed by reaction with Ph₂PClDiphenylphosphineP,N-bidentate ligand
C5-OHAlkylation with a chiral auxiliaryChiral etherAsymmetric catalysis
N1-HDeprotonation and reaction with a linkerTethered ligandHeterogeneous catalysis

This table provides hypothetical modifications of this compound to create novel ligands for organometallic catalysis, based on established synthetic methodologies for indazole derivatives.

Exploration in Organic Functional Materials with Unique Photophysical Properties

Indazole derivatives are being investigated for their potential in the development of organic functional materials, owing to their interesting photophysical properties. researchgate.net These properties, such as fluorescence and phosphorescence, are highly dependent on the nature and position of substituents on the indazole ring.

The introduction of a heavy atom like bromine, as in this compound, is a well-known strategy to enhance spin-orbit coupling. This can promote intersystem crossing from the singlet excited state to the triplet excited state, potentially leading to phosphorescent materials. Room-temperature phosphorescence is a desirable property for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.

The hydroxyl group at the C5 position can also influence the photophysical properties through its electron-donating character and its ability to participate in hydrogen bonding. Hydrogen bonding can lead to the formation of supramolecular structures with distinct photophysical behaviors, such as aggregation-induced emission (AIE).

Furthermore, the versatility of the this compound framework in organic synthesis allows for the attachment of various chromophores and other functional groups. This enables the systematic tuning of the absorption and emission wavelengths, as well as the quantum yields of the resulting materials. For instance, cross-coupling reactions at the C4 position can be used to extend the π-conjugation of the system, leading to red-shifted absorption and emission spectra.

Table 3: Potential Effects of Substituents on the Photophysical Properties of the Indazole Framework

SubstituentPositionPotential EffectRationale
BromineC4Enhanced phosphorescenceHeavy-atom effect promoting intersystem crossing.
HydroxylC5Modulation of emission wavelengthElectron-donating group, potential for hydrogen bonding.
Aryl group (via cross-coupling)C4Red-shifted absorption/emissionExtension of π-conjugation.

This table outlines the potential influence of the bromo and hydroxyl groups of this compound on its photophysical properties, based on established principles in the design of organic functional materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-bromo-1H-indazol-5-ol, and how are intermediates characterized?

  • Methodology : The synthesis typically involves halogenation of indazole precursors. For example, nucleophilic substitution reactions (e.g., bromination using N-bromosuccinimide or HBr in acidic media) are employed to introduce the bromine substituent . Intermediates are characterized via 1H/13C NMR (to confirm substitution patterns) and mass spectrometry (for molecular weight validation). Crystallographic software like SHELXL or WinGX can resolve ambiguities in stereochemistry.

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodology :

  • IR spectroscopy identifies functional groups (e.g., -OH stretching at ~3200 cm⁻¹ and C-Br vibrations at ~600 cm⁻¹) .
  • 1H NMR resolves aromatic protons (e.g., indazole ring protons at δ 7.2–8.5 ppm) and hydroxyl groups (broad singlet at δ ~9–10 ppm).
  • X-ray crystallography (using software like SHELXL ) confirms bond lengths, angles, and crystal packing.

Q. How is this compound purified to achieve >95% purity for biological assays?

  • Methodology : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) is standard. Recrystallization from ethanol/water mixtures improves purity . High-performance liquid chromatography (HPLC) with UV detection validates purity post-purification.

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in halogenation reactions?

  • Methodology :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve bromine solubility.
  • Catalyst screening : Lewis acids like FeCl₃ enhance regioselectivity.
  • Temperature control : Reactions at 0–5°C minimize side products (e.g., di-brominated byproducts) .
    • Data Analysis : Use Design of Experiments (DoE) to statistically evaluate variables (temperature, catalyst loading) and their interactions.

Q. What computational strategies are used to predict the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites (e.g., C-Br bond activation energies).
  • Molecular docking : Predicts interactions with biological targets (e.g., kinase enzymes) using software like AutoDock Vina.
    • Validation : Correlate computational predictions with experimental results (e.g., Suzuki-Miyaura coupling yields) .

Q. How should researchers address contradictory data in crystallographic vs. spectroscopic analyses of this compound derivatives?

  • Methodology :

  • Iterative refinement : Use SHELXL to re-examine crystallographic data for thermal motion artifacts or disorder.
  • Multi-technique validation : Cross-check NMR/IR data with X-ray results. For example, inconsistent hydroxyl signals may indicate tautomerism or solvent interactions .
    • Case Study : If NMR suggests a different substituent position than crystallography, re-run experiments under anhydrous conditions to exclude solvent effects.

Safety and Best Practices

Q. What safety protocols are essential when handling this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of brominated vapors.
  • Waste disposal : Neutralize brominated waste with sodium thiosulfate before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.